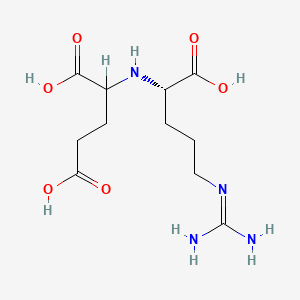
Nopaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N2-(1,3-Dicarboxypropyl)-L-arginine: is a derivative of the amino acid arginine, characterized by the addition of a 1,3-dicarboxypropyl group to the nitrogen atom at the second position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2-(1,3-Dicarboxypropyl)-L-arginine typically involves the reaction of L-arginine with a suitable dicarboxylic acid derivative. One common method includes the use of 1,3-dibromopropane as a starting material, which reacts with L-arginine under basic conditions to form the desired product. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the N2-(1,3-Dicarboxypropyl)-L-arginine .
Industrial Production Methods
Industrial production of N2-(1,3-Dicarboxypropyl)-L-arginine may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing advanced purification techniques such as crystallization and chromatography to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N2-(1,3-Dicarboxypropyl)-L-arginine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions include oxo derivatives, alcohols, and substituted arginine derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N2-(1,3-Dicarboxypropyl)-L-arginine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and as a potential inhibitor of certain enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and cardiovascular disorders.
Industry: It is used in the production of specialized chemicals and as a precursor in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of N2-(1,3-Dicarboxypropyl)-L-arginine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to changes in cellular functions and physiological responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N2-(1,3-Dicarboxypropyl)ornithine: A similar compound with a different amino acid backbone.
N-(1-Carboxy-4-aminobutyl)glutamic acid: Another derivative with a similar structure but different functional groups
Uniqueness
N2-(1,3-Dicarboxypropyl)-L-arginine is unique due to its specific structural features and the presence of both carboxyl and amino groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with various molecular targets makes it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C11H20N4O6 |
|---|---|
Molekulargewicht |
304.3 g/mol |
IUPAC-Name |
2-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]pentanedioic acid |
InChI |
InChI=1S/C11H20N4O6/c12-11(13)14-5-1-2-6(9(18)19)15-7(10(20)21)3-4-8(16)17/h6-7,15H,1-5H2,(H,16,17)(H,18,19)(H,20,21)(H4,12,13,14)/t6-,7?/m0/s1 |
InChI-Schlüssel |
LMKYZBGVKHTLTN-PKPIPKONSA-N |
Isomerische SMILES |
C(C[C@@H](C(=O)O)NC(CCC(=O)O)C(=O)O)CN=C(N)N |
Kanonische SMILES |
C(CC(C(=O)O)NC(CCC(=O)O)C(=O)O)CN=C(N)N |
Synonyme |
isonopaline nopaline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


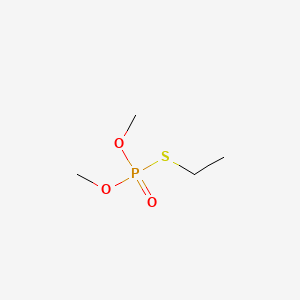
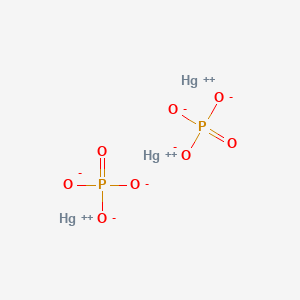
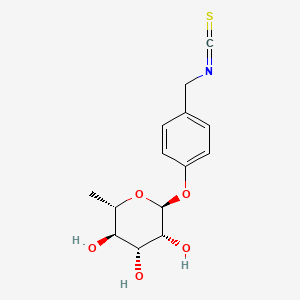
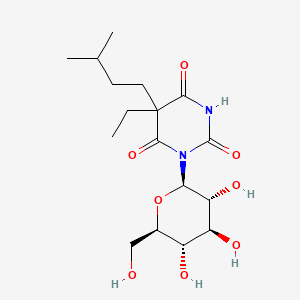
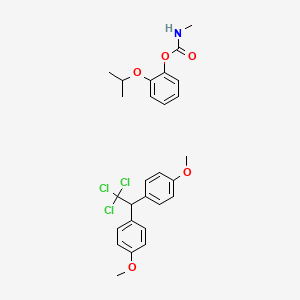
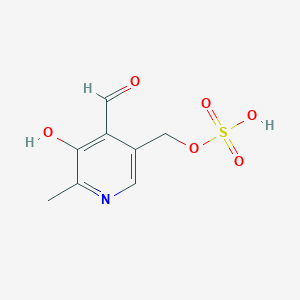
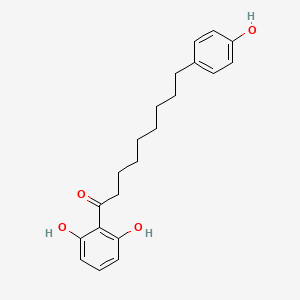
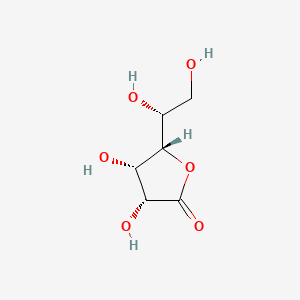
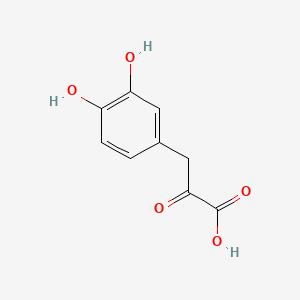
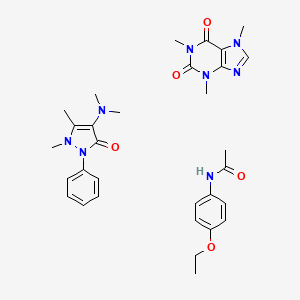
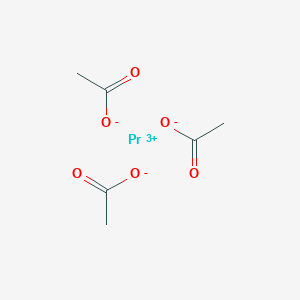
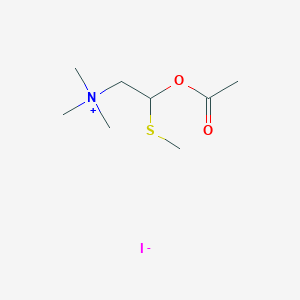
![2-[[2-(Diaminomethylidenehydrazinylidene)-1,2-diphenylethylidene]amino]guanidine](/img/structure/B1218162.png)

